3-Acetylbenzophenone
Overview
Description
3-Acetylbenzophenone is a compound with the molecular formula C15H12O2 . It is also known by its synonyms 1-(3-benzoylphenyl)ethanone and 1-(3-benzoylphenyl)ethan-1-one . It is used for research and development purposes .
Synthesis Analysis
A study describes a procedure for determining eight benzophenone-derived compounds in surface waters and sediments. These include the pharmaceutical ketoprofen, its phototransformation products 3-ethylbenzophenone and 3-acetylbenzophenone, and five benzophenone-type ultraviolet (UV) filters .Molecular Structure Analysis
3-Acetylbenzophenone contains a total of 30 bonds; 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 ketones (aromatic) .Chemical Reactions Analysis
The compound is a part of a group of eight benzophenone-derived compounds that are determined in surface waters and sediments. These include the pharmaceutical ketoprofen, its phototransformation products 3-ethylbenzophenone and 3-acetylbenzophenone, and five benzophenone-type ultraviolet (UV) filters .Physical And Chemical Properties Analysis
3-Acetylbenzophenone has a molecular weight of 224.25 g/mol . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The compound has a boiling point of 385.7±25.0 °C at 760 mmHg .Scientific Research Applications
Photolytic Behavior and Environmental Fate
- Photodegradation of Benzophenones : A study by Kotnik et al. (2016) explored the environmental fate of benzophenone derivatives, including 3-acetylbenzophenone, by evaluating their photolytic behavior. The study used laboratory-scale irradiation experiments and showed that these compounds undergo photodegradation following pseudo-first-order kinetics. This research helps in understanding the photostability and environmental impact of 3-acetylbenzophenone and related compounds (Kotnik et al., 2016).
Analytical Method Development
- Trace Analysis in Environmental Samples : In another study by Kotnik et al. (2014), an analytical method was developed for determining eight benzophenone-derived compounds, including 3-acetylbenzophenone, in surface waters and sediments. This method involves solid-phase extraction and microwave-assisted extraction followed by gas chromatography–mass spectrometry. It enables the detection and quantification of these compounds in environmental samples (Kotnik et al., 2014).
Bioactivity and Metabolism
- Benzophenone-3 Metabolism : Watanabe et al. (2015) investigated the metabolism of Benzophenone-3 (BP-3), a UV-filter, and its impact on endocrine-disrupting activity. Although this study mainly focuses on BP-3, it provides insights into the metabolic pathways and biological activities of related benzophenone compounds, which may include derivatives like 3-acetylbenzophenone (Watanabe et al., 2015).
Synthesis and Structure Analysis
- Synthesis of Derivatives : Jin et al. (2006) focused on the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, starting from benzylidene-3,4,5-trimethoxybenzohydrazide. These compounds were evaluated for their antiproliferative activities against cancer cells, showcasing the potential of 3-acetylbenzophenone derivatives in medicinal chemistry (Jin et al., 2006)
Safety And Hazards
properties
IUPAC Name |
1-(3-benzoylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216268 | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbenzophenone | |
CAS RN |
66067-44-5 | |
Record name | 3-Acetylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66067-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQM4A09S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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